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molecular formula C10H11BrN2 B8704863 (4-Bromo-2-propylphenyl)cyanamide CAS No. 921631-59-6

(4-Bromo-2-propylphenyl)cyanamide

Cat. No. B8704863
M. Wt: 239.11 g/mol
InChI Key: VLVUCHBJXAJCCQ-UHFFFAOYSA-N
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Patent
US07297713B2

Procedure details

(2-propylphenyl)cyanamide (0.550 g, 3.43 mmol), sodium acetate (0.278 g, 3.4 mmol), and catalytic acetic acid were combined in dichloromethane (25 mL). Bromine (0.17 mL, 3.43 mmol) was added dropwise and allowed to stir 2.5 hours. The mixture was then poured into brine and extracted with diethylether. The solvent was dried over magnesium sulfate and evaporated in vacuo. The solid was triturated with 9/1 Hexane/acetone, filtered, and dried to give 4-bromo2-propylphenylcyanamide (0.200 g, 24%) an off white solid. HRMS: calcd for C10H11BrN2+H+, 239.01783; found (ESI-FTMS, [M+H]+), 239.01782.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.278 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]#[N:12])[CH2:2][CH3:3].C([O-])(=O)C.[Na+].C(O)(=O)C.[Br:22]Br>ClCCl.[Cl-].[Na+].O>[Br:22][C:8]1[CH:7]=[CH:6][C:5]([NH:10][C:11]#[N:12])=[C:4]([CH2:1][CH2:2][CH3:3])[CH:9]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1)NC#N
Step Two
Name
Quantity
0.278 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.17 mL
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
to stir 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 9/1 Hexane/acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC#N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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